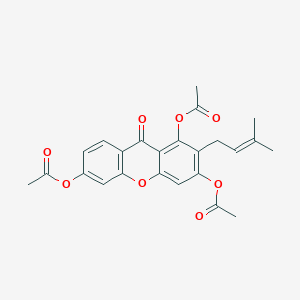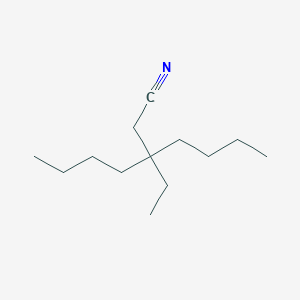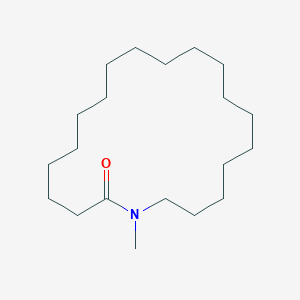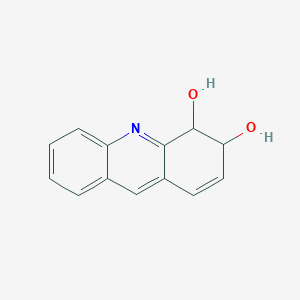![molecular formula C16H12N2O2 B14351007 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile CAS No. 98012-52-3](/img/structure/B14351007.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is an organic compound with the molecular formula C16H12N2. It is a biphenyl derivative with two acetonitrile groups attached to the biphenyl core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Dihydroxybiphenyl} + 2 \text{Acetonitrile} \rightarrow \text{2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are commonly used.
Major Products Formed
Oxidation: Formation of biphenyl dioxides.
Reduction: Formation of biphenyl diamines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiacetonitrile: A closely related compound with similar structural features.
2,2’-Biphenyldiacetonitrile: Another biphenyl derivative with nitrile groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is unique due to the presence of oxy groups linking the biphenyl core to the acetonitrile groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
98012-52-3 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[4-[4-(cyanomethoxy)phenyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,11-12H2 |
InChI Key |
AAJPJKBDXQWICT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCC#N)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)

![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)









